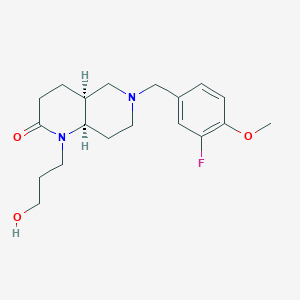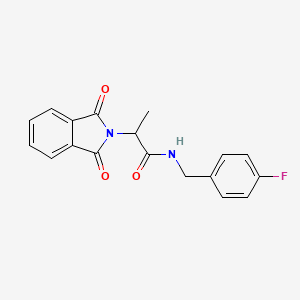![molecular formula C17H24N2O2 B5414514 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea, also known as BHU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHU-1 is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory cytokines and prostaglandins. This compound inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of inflammatory mediators. This compound also induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea is that it is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
Future Directions
There are several future directions for N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use in treating other inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research on this compound could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the bicyclo[2.2.1]hept-2-ene, which is then reacted with 2-methoxyphenyl isocyanate to form the urea derivative. The final product is purified using chromatography techniques to obtain pure this compound.
properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(14-10-12-7-8-13(14)9-12)18-17(20)19-15-5-3-4-6-16(15)21-2/h3-6,11-14H,7-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASYBXWKGARSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)
![N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)


![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-2-yl)ethanol](/img/structure/B5414499.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414501.png)
![1-(4-fluorophenyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5414516.png)
![(2R)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenyl-1-propanol](/img/structure/B5414524.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-3-nitrophenyl]-2-propen-1-one](/img/structure/B5414532.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)